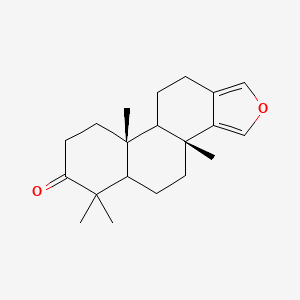

Spongia-13(16),14-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3bR,9aR)-3b,6,6,9a-tetramethyl-4,5,5a,8,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-7-one |

InChI |

InChI=1S/C20H28O2/c1-18(2)15-7-9-19(3)14-12-22-11-13(14)5-6-16(19)20(15,4)10-8-17(18)21/h11-12,15-16H,5-10H2,1-4H3/t15?,16?,19-,20-/m0/s1 |

InChI Key |

ZSAKOJOVIGHCNS-PNGKTBNWSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3(C2CCC4=COC=C43)C)(C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4=COC=C43)C)C |

Synonyms |

spongia-13(16),14-dien-3-one |

Origin of Product |

United States |

Isolation and Natural Occurrence

Hydroxylated Spongian-Dien-one Analogs

Hydroxylation is a common modification observed in spongian diterpenes, leading to a variety of hydroxylated analogs of spongia-13(16),14-dien-3-one. These compounds have been isolated from various Spongia species. For instance, several dihydroxylated and trihydroxylated derivatives have been identified, such as isospongiadiol (B19066), epispongiadiol, and spongiadiol, which were isolated from a Spongia sp. collected in the Bahamas. mdpi.com Other examples include 3β-hydroxyspongia-13(16),14-dien-2-one and 17-hydroxy-4-epi-spongialactone A. acs.orgnih.gov

| Compound Name | Source Organism | Reference |

|---|---|---|

| 2α,19-dihydroxythis compound (isospongiadiol) | Spongia sp. | mdpi.com |

| epispongiadiol | Spongia sp. | mdpi.com |

| spongiadiol | Spongia sp. | mdpi.com |

| 3β,17-dihydroxyspongia-13(16),14-dien-2-one | Spongia sp. | mdpi.com |

| 3α,17-dihydroxyspongia-13(16),14-dien-2-one | Spongia sp. | mdpi.com |

| 2α,17-dihydroxythis compound | Spongia sp. | mdpi.com |

| 2β,17-dihydroxythis compound | Spongia sp. | mdpi.com |

| 3α-hydroxythis compound | Spongia sp. | mdpi.com |

| 2β,3β,17,19-tetrahydroxyspongia-13(16),14-diene | Spongia sp. | mdpi.com |

| 3β,17,19-trihydroxyspongia-13(16),14-dien-2-one | Spongia sp. | mdpi.com |

| 3β-hydroxyspongia-13(16),14-dien-2-one | Spongia tubulifera | nih.gov |

Acetoxylated Spongian-Diene Derivatives

Acetoxylation represents another significant modification within the spongian family. Several acetoxylated derivatives have been isolated, often alongside their hydroxylated counterparts. For example, 3β-acetoxy-19-hydroxyspongia-13(16),14-dien-2-one was isolated from the nudibranch Glossodoris atromarginata. acs.org Other acetoxylated compounds include 19-acetoxy-20-hydroxyspongia-13(16),14-diene and 19,20-diacetoxyspongia-13(16),14-diene. mdpi.com The presence of an acetoxy group can influence the conformation of the ring system. iucr.org

| Compound Name | Source Organism | Reference |

|---|---|---|

| 3β-acetoxy-19-hydroxyspongia-13(16),14-dien-2-one | Glossodoris atromarginata | acs.org |

| 20-acetoxy-19-hydroxyspongia-13(16),14-diene | Spongia ssp. | mdpi.com |

| 19-acetoxy-20-hydroxyspongia-13(16),14-diene | Spongia ssp. | mdpi.com |

| 19,20-diacetoxyspongia-13(16),14-diene | Spongia ssp. | mdpi.com |

| 3β-acetoxyspongia-13(16),14-diene | Spongia irregularis | nih.gov |

| 3α-acetoxyspongia-13(16),14-diene | Spongia irregularis | nih.gov |

| 3β-acetoxy-15-hydroxyspongia-12-en | Acanthodendrilla sp. | researchgate.net |

Nor-Spongian Carbon Skeletons and Rearranged Spongians

A fascinating aspect of spongian chemistry is the existence of derivatives with modified carbon skeletons. Nor-spongians are compounds that have lost one or more carbon atoms from the parent spongian framework. For instance, 19-northis compound has been isolated from a Spongia species. mdpi.com Other examples include 18-nor-3,17-dihydroxyspongia-3,13(16),14-trien-2-one and 18-nor-3,5,17-trihydroxyspongia-3,13(16),14-trien-2-one, which were isolated from an Indonesian Spongia sp. acs.org

Rearranged spongians, where the carbon skeleton has undergone a rearrangement, have also been discovered. These structural modifications lead to novel and often complex molecular architectures. nih.govnih.gov

| Compound Name | Source Organism | Reference |

|---|---|---|

| 19-northis compound | Spongia ssp. | mdpi.com |

| 19-nor-3-hydroxyspongia-3,13(16),14-trien-2-one | Spongia sp. | mdpi.com |

| 18-nor-3,17-dihydroxyspongia-3,13(16),14-trien-2-one | Spongia sp. | acs.org |

| 18-nor-3,5,17-trihydroxyspongia-3,13(16),14-trien-2-one | Spongia sp. | acs.org |

Other Modified Spongian Analogs

Beyond hydroxylation, acetoxylation, and skeletal rearrangements, other modifications contribute to the diversity of spongian analogs. These include the presence of other functional groups or alterations to the ring system. For example, spongiapyridine, isolated from an Indonesian Spongia sp., features a unique pyridyl D-ring instead of the more common furan (B31954) or lactone ring. acs.org Other modifications include the formation of lactone rings and the presence of aldehyde or carboxylic acid functionalities. mdpi.com

| Compound Name | Source Organism | Reference |

|---|---|---|

| spongia-13(16),14-dien-19-oic acid | S. officinalis | mdpi.com |

| spongia-13(16),14-dien-19-al | S. officinalis | mdpi.com |

| 2-oxa-17,19-dihydroxyspongia 13(16),14-dien-3-one | Spongia sp. | mdpi.com |

| spongiapyridine | Spongia sp. | acs.org |

| 3-methylspongia-3,12-dien-16-one | Acanthodendrilla sp. | researchgate.net |

Structural Elucidation and Conformational Analysis of Spongia 13 16 ,14 Dien 3 One and Its Analogs

Advanced Spectroscopic Characterization Methodologies

The determination of the precise chemical structure of Spongia-13(16),14-dien-3-one and its analogs relies on a suite of advanced spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete and unambiguous structural assignment. These methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and optical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like spongian diterpenes. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for mapping the carbon skeleton and establishing the connectivity of atoms within the molecule.

For this compound, the ¹H NMR spectrum reveals characteristic signals for methyl groups, olefinic protons, and protons adjacent to carbonyl groups. The ¹³C NMR spectrum complements this by identifying the carbon framework, including a distinct signal for the ketone carbonyl at C-3 (δC 217.3) and signals corresponding to the furan (B31954) moiety. acs.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 37.3 | 1.85, m; 1.35, m |

| 2 | 34.4 | 2.45, m |

| 3 | 217.3 | - |

| 4 | 47.5 | - |

| 5 | 54.3 | 1.45, dd (12.5, 2.5) |

| 6 | 18.9 | 1.65, m; 1.55, m |

| 7 | 36.4 | 1.80, m; 1.25, m |

| 8 | 36.9 | - |

| 9 | 51.5 | 1.95, m |

| 10 | 37.7 | - |

| 11 | 26.7 | 2.30, m; 2.20, m |

| 12 | 25.1 | 2.40, m |

| 13 | 124.9 | - |

| 14 | 138.8 | 7.18, s |

| 15 | 111.1 | 6.25, s |

| 16 | 142.8 | 7.30, s |

| 17 | 21.5 | 1.05, s |

| 18 | 33.4 | 1.00, s |

| 19 | 21.7 | 0.90, s |

| 20 | 15.6 | 0.85, s |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule. For instance, COSY correlations help to establish the spin systems in the A and B rings of the spongian framework. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a straightforward assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. In the context of this compound, HMBC correlations are key to connecting the different spin systems and positioning the quaternary carbons and heteroatoms. acs.orgnih.gov For example, correlations from the methyl protons (H₃-18 and H₃-19) to C-3, C-4, and C-5 confirm their placement on the A-ring. jst.go.jp

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov For instance, NOESY correlations can establish the cis or trans fusion of the rings and the orientation of substituents. In the case of 3β-hydroxyspongia-13(16),14-dien-2-one, a close analog, NOESY correlations between H-3, H-5, and H-18 indicated that these protons are on the same face of the molecule, confirming the β-orientation of the hydroxyl group. nih.govmdpi.com

The combined application of these 2D NMR techniques allows for the complete assignment of the planar structure and relative configuration of this compound and its analogs. nih.govmdpi.com

In recent years, quantum chemical calculations have become an increasingly important tool to complement experimental NMR data, particularly for the assignment of complex structures and the determination of absolute configurations. nih.gov By calculating NMR chemical shifts (both ¹H and ¹³C) and spin-spin coupling constants for different possible stereoisomers, a comparison with experimental data can provide a high degree of confidence in the structural assignment. figshare.comnih.govtandfonline.com

This approach has been successfully applied to several spongian diterpenes. nih.gov For instance, in the case of newly isolated spongian diterpenes from Spongia officinalis, quantum chemical calculations of NMR parameters were employed to establish their absolute configurations. nih.govnih.govtandfonline.com This involves generating theoretical NMR data for all possible diastereomers and identifying the one that best matches the experimental values.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique used to determine the elemental composition of a molecule with high accuracy. mdpi.comnih.gov For this compound, HREIMS (a related high-resolution technique) determined the molecular formula to be C₂₀H₂₈O₂, based on the measured m/z value of 300.2096 (calculated for C₂₀H₂₈O₂: 300.2089). acs.org This precise mass measurement is the first step in the structural elucidation process, as it provides the molecular formula from which the degree of unsaturation (number of rings and double bonds) can be calculated. HRESIMS is also invaluable for analyzing analogs, such as hydroxylated or acetoxylated derivatives, by accurately determining their molecular formulas. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as conjugated systems. In spongian diterpenes, the furan ring and any α,β-unsaturated ketone functionalities are the primary chromophores. jst.go.jpuv.es For instance, the UV spectrum of spongia-13(16),14-dien-19-oic acid, a related analog, shows absorption maxima that are characteristic of the β,β'-disubstituted furan moiety. nih.gov The presence of a conjugated enone system in some analogs would give rise to a distinct absorption band at a longer wavelength. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound and its analogs, IR spectroscopy is particularly useful for confirming the presence of key functional groups. jst.go.jpuv.es A strong absorption band around 1710-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ketone at C-3. acs.orgjst.go.jp In hydroxylated analogs, a broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of a hydroxyl (-OH) group. nih.gov The furan ring also gives rise to characteristic C-O and C=C stretching vibrations in the fingerprint region of the IR spectrum. uv.es

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical step in the characterization of complex natural products like this compound and its analogs. Researchers employ a combination of spectroscopic and computational methods to achieve this.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, which gives rise to a characteristic ECD spectrum with positive or negative bands known as Cotton effects. For spongian diterpenes, the experimental ECD spectrum of an isolated compound is recorded and then compared with the theoretically predicted spectra for all possible stereoisomers. nih.govsemanticscholar.org A definitive match between the experimental curve and one of the calculated curves allows for the assignment of the absolute configuration. semanticscholar.orgmdpi.com This chiroptical method has been successfully applied to determine the absolute configurations of numerous spongian diterpenes isolated from marine sponges. nih.govresearchgate.net For instance, the absolute configurations of new furanoditerpenes, 3β-hydroxyspongia-13(16),14-dien-2-one and 19-dehydroxy-spongian diterpene 17, were established through the comparison of their experimental ECD spectra with calculated ones. nih.govsemanticscholar.org

X-ray Crystallography and Anomalous Dispersion Data Analysis

Single-crystal X-ray crystallography is considered the gold standard for the structural elucidation of molecules, as it provides a precise three-dimensional model of the atomic arrangement in the crystalline state. This technique has been instrumental in confirming the structure and absolute configuration of various spongian diterpenes. nih.gov The absolute configuration of this compound, along with its analogs epispongiadiol and spongiadiol, was determined using this method. acs.org The analysis of anomalous dispersion data from the diffraction experiment allows for the unambiguous determination of the absolute stereochemistry of the molecule without the need for a heavy atom derivative in some cases. researchgate.net The structure and absolute configuration of other complex spongians, such as the rearranged diterpene darwinolide, have also been confirmed via X-ray diffraction. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for ECD Prediction

Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical calculation method that has become indispensable for interpreting experimental ECD spectra. mdpi.com This computational approach is used to simulate the ECD spectra of possible enantiomers or diastereomers of a molecule. semanticscholar.orgnih.gov The process involves first performing a conformational search to identify the most stable, low-energy conformers of each stereoisomer. semanticscholar.orgmdpi.com Subsequently, the ECD spectra for these conformers are calculated using TDDFT, often employing functionals like CAM-B3LYP or B3LYP with appropriate basis sets (e.g., 6-311+G(d,p) or TZVP) and a solvent model to mimic experimental conditions. researchgate.netnih.govmdpi.com The individual spectra are then Boltzmann-weighted to generate a final composite spectrum for each stereoisomer. semanticscholar.org The comparison of these calculated spectra with the experimental ECD curve is a reliable method for assigning the absolute configuration of complex natural products, including many spongian diterpenes. nih.govsemanticscholar.orgmdpi.com

Interactive Data Table: ECD Data Comparison for a Spongian Analog

The following table presents a comparison of experimental and calculated ECD data for 3β-hydroxyspongia-13(16),14-dien-2-one, a representative analog, which demonstrates the application of TDDFT-ECD analysis in assigning absolute configuration. semanticscholar.org

| Configuration | Data Type | Wavelength (nm) & Cotton Effect |

| (3R,5R,8R,9R,10R)-1 | Calculated | 225 (+), 250 (-), 287 (+), 338 (-) |

| Experimental Sample | Experimental | 223 (+), 248 (-), 285 (+), 335 (-) |

| (3S,5S,8S,9S,10S)-1 | Calculated | 225 (-), 250 (+), 287 (-), 338 (+) |

Data derived from studies on 3β-hydroxyspongia-13(16),14-dien-2-one. semanticscholar.org The excellent agreement between the experimental spectrum and the calculated spectrum for the (3R,5R,8R,9R,10R) enantiomer confirms its absolute configuration.

Conformational Studies of this compound and Related Compounds

The biological activity and chemical reactivity of polycyclic molecules like this compound are heavily influenced by their three-dimensional shape and conformational flexibility.

Analysis of Ring Conformations (e.g., Chair, Twisted-Boat)

Interactive Data Table: Conformational Features of Spongian Skeletons

This table summarizes key conformational findings for spongian diterpenes based on spectroscopic and crystallographic data.

| Compound/Class | Ring System | Observed Conformation | Method of Determination | Reference |

| This compound | Ring A | Twist-Boat | X-ray Crystallography | acs.org |

| General Spongian Diterpenes | Ring A | Chair | NMR Analysis | nih.gov |

| Aplysulphurin (analog) | Six-membered rings | Chair | X-ray Crystallography | researchgate.net |

| Aplysulphurin (analog) | Furan ring | Envelope | X-ray Crystallography | researchgate.net |

Biosynthesis and Biogenetic Hypotheses of Spongian Diterpenes

Proposed Pathways for Spongian Diterpenes, including Spongia-13(16),14-dien-3-one

Despite the isolation of numerous spongian diterpenoids from marine sponges of the orders Dictyoceratida and Dendroceratida, definitive studies on their biosynthesis are yet to be published. nih.govrsc.orgrsc.org The proposed pathways are, therefore, largely hypothetical, drawing from the well-established principles of terpenoid biosynthesis and the structural relationships between the various isolated spongian analogues.

Derivation from Common Terpenoid Precursors

It is widely accepted that spongian diterpenes, like all diterpenoids, are derived from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net This precursor is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are the universal routes for the biosynthesis of isoprenoid building blocks. uv.es The linear GGPP molecule then undergoes a series of complex cyclization and rearrangement reactions to yield the characteristic spongian scaffold.

Cyclization and Rearrangement Mechanisms in Spongian Biosynthesis

The formation of the tetracyclic spongian core from the acyclic GGPP is proposed to proceed through a series of carbocationic intermediates. The initial step is believed to be the proton-initiated or enzyme-mediated cyclization of GGPP to form a labdane-type bicyclic intermediate. Subsequent cyclizations and rearrangements, including hydride and methyl shifts, lead to the formation of the characteristic 6-6-6-5 fused ring system of the spongian skeleton. researchgate.net

The biosynthesis of this compound likely involves further enzymatic modifications of a basic spongian precursor. These modifications could include oxidation reactions to introduce the ketone functionality at the C-3 position. The formation of the furan (B31954) ring, a common feature in many spongian diterpenes, is another key transformation. It has been proposed that the furan ring in related compounds is formed through a series of oxidation and rearrangement steps of the side chain. acs.org

Enzyme Systems and Genetic Basis Underlying Spongian Biosynthesis

The specific enzymes responsible for the biosynthesis of spongian diterpenes have not yet been identified or characterized. However, based on analogous pathways in other organisms, it is highly probable that a suite of enzymes, including terpene synthases (cyclases) and cytochrome P450 monooxygenases, are involved. researchgate.net

Terpene synthases would catalyze the intricate cyclization cascade of GGPP to form the core spongian skeleton. Cytochrome P450s are likely responsible for the subsequent oxidative modifications, such as the introduction of hydroxyl and ketone groups, which contribute to the vast structural diversity observed within this class of compounds. researchgate.net The genes encoding these enzymes are expected to be located in biosynthetic gene clusters within the sponge genome or that of its associated microorganisms. However, the identification and characterization of these gene clusters remain a significant challenge for future research.

Biogenetic Relationship to Other Marine Diterpenoids

Spongian diterpenes share a common precursor, GGPP, with a multitude of other marine diterpenoids, including labdanes, clerodanes, and rearranged diterpenes. jmb.or.krscience.gov The structural diversity among these classes arises from the different ways in which the linear precursor is folded and cyclized by specific terpene synthases.

The co-occurrence of different diterpenoid skeletons within the same sponge species suggests a shared early biosynthetic pathway that diverges at the cyclization stage. For instance, the presence of both spongian and rearranged spongian diterpenes in the same organism points to a close biogenetic relationship, where the rearranged skeletons are likely derived from a common spongian intermediate through further skeletal rearrangements. uv.esresearchgate.net

Chemo-taxonomic Implications of Spongian Diterpene Production

The distribution of secondary metabolites, including spongian diterpenes, has been utilized as a tool in the chemotaxonomy of marine sponges. nih.gov The presence of spongian diterpenes is a characteristic feature of sponges belonging to the orders Dictyoceratida and Dendroceratida. nih.govrsc.orgresearchgate.netresearchgate.net

The specific structural variations of spongian diterpenes can also provide chemotaxonomic markers at the genus and even species level. For example, particular oxidation patterns or skeletal rearrangements may be unique to a specific lineage of sponges, aiding in their classification and differentiation. nih.gov This highlights the potential of using these compounds as chemical fingerprints to understand the evolutionary relationships between different sponge taxa.

Chemical Synthesis and Derivatization Strategies of Spongia 13 16 ,14 Dien 3 One Analogs

Total Synthesis Approaches to Spongian Diterpenes (e.g., Spongia-13(16),14-diene)

The total synthesis of spongian diterpenes, including the parent hydrocarbon Spongia-13(16),14-diene, serves as a benchmark for evaluating new synthetic methodologies. researchgate.net These syntheses are broadly classified into three categories: syntheses from other natural products, biomimetic approaches, and other strategies including enantioselective total syntheses. uv.esuv.es The furan-containing spongian diterpenes, in particular, have been the focus of numerous synthetic efforts due to the challenges associated with constructing the tetracyclic 6,6,6,5-ring system. uv.esresearchgate.net

Achieving stereochemical control is a central theme in the synthesis of spongian diterpenes. Diastereoselective syntheses have been successfully developed to construct the complex, multi-stereocenter framework of these molecules with high precision. researchgate.netresearchgate.net

A notable diastereoselective synthesis of (-)-spongia-13(16),14-diene begins with S-(+)-carvone, proceeding through a key homochiral phenanthrenone (B8515091) intermediate to establish the ABC-ring system. researchgate.net The stereochemistry of the final tetracyclic product is dictated by the chirality of the starting material and the stereoselectivity of the key reactions, such as the intramolecular Diels-Alder reaction. researchgate.netresearchgate.net

Another powerful strategy involves using (+)-podocarp-8(14)-en-13-one as a chiral building block. researchgate.netuv.esnih.gov This starting material, readily accessible from commercial (-)-abietic acid, has been effectively used to synthesize a variety of spongian diterpenes, including (+)-isoagatholactone and (–)-spongia-13(16),14-diene, via a common β-hydroxy ketone intermediate. researchgate.netnih.gov The synthesis of C-17 functionalized spongianes like (-)-spongian-16-oxo-17-al has also been achieved diastereoselectively from this precursor, highlighting its versatility. uv.esnih.gov These routes often rely on the substrate's inherent stereochemistry to guide the formation of new stereocenters during cyclization and functionalization steps. researchgate.net

Several naturally occurring compounds have proven to be effective precursors for spongian diterpene synthesis. Resin acids like abietic acid are common starting materials, often converted into the versatile chiral intermediate (+)-podocarp-8(14)-en-13-one. uv.esuv.es Monoterpenes such as (S)-carvone have been utilized as C-ring synthons, incorporated into the tetracyclic framework through a C→ABC→ABCD ring annulation strategy. researchgate.netresearchgate.net Diterpenes like sclareol (B1681606) can be converted to sclareolide, which serves as a starting point for certain rearranged spongian diterpenes. mdpi.com Labdanoid diterpenes, including labdanolic acid and copalic acid, have also been used as precursors for spongianes like isoagatholactone. uv.esuv.es

| Starting Material | Chemical Class | Example Synthetic Target(s) | Reference(s) |

|---|---|---|---|

| (+)-Podocarp-8(14)-en-13-one | Tricyclic Diterpenoid Ketone | (+)-Isoagatholactone, (–)-Spongia-13(16),14-diene, (-)-Spongian-16-oxo-17-al | researchgate.netuv.esnih.gov |

| (S)-(+)-Carvone | Monoterpene | (−)-Spongia-13(16),14-diene, (-)-Marginatafuran | researchgate.netresearchgate.net |

| (-)-Abietic Acid | Resin Acid (Diterpenoid) | Precursor to (+)-Podocarp-8(14)-en-13-one | uv.esuv.es |

| (+)-Sclareolide | Diterpene Lactone | (+)-Barekoxide (rearranged framework) | mdpi.com |

| Methyl Isocopalate | Diterpenoid Ester | (±)-Isoagatholactone, (±)-12α-Hydroxyspongia-13(16),14-diene | uv.es |

Key Synthetic Transformations and Reaction Mechanisms

The construction of the complex spongian skeleton requires a toolkit of robust and reliable chemical reactions. Strategies for forming the polycyclic core and installing the characteristic furan (B31954) ring are particularly critical. uv.esresearchgate.net

Annulation, the process of building a new ring onto an existing molecular framework, is a cornerstone of polycyclic natural product synthesis. scripps.edu In the context of spongian diterpenes, intramolecular reactions are frequently used to forge the carbocyclic rings with high stereocontrol.

One of the most effective methods for constructing the ABC-tricyclic core is the intramolecular Diels-Alder (IMDA) reaction. uv.esresearchgate.net For example, in a synthesis starting from carvone, a triene precursor is assembled and then subjected to an IMDA reaction to form the fused ring system in a highly stereoselective manner. researchgate.netresearchgate.net Other cyclization strategies include radical-cation cascades and electrophilic cyclizations of polyenes, which mimic biosynthetic pathways to create polycyclic systems. uv.esresearchgate.net Ring-closing metathesis has also been employed as a key step in building the isospongian framework. researchgate.net For certain rearranged spongianes, a Wolff ring contraction has been used to prepare a trans-hydrindane (B1202327) system, followed by a retro-Diels-Alder/intramolecular ene cyclization sequence. sci-hub.seresearchgate.net

The formation of the D-ring furan is a defining challenge in the synthesis of furanospongianes like Spongia-13(16),14-diene. uv.esresearchgate.net Several methodologies have been developed to construct this heterocyclic ring late in the synthetic sequence.

A common approach involves the transformation of a pre-existing ring or functional group. In one synthesis, the enone functionality in a phenanthrenone intermediate is converted into an epoxyaldehyde. This intermediate then undergoes acid-catalyzed cyclization and aromatization to furnish the furan ring. researchgate.net Another strategy begins with a γ-lactone, which can be reductively opened to a diol and subsequently oxidized and cyclized to form the furan. uv.es A synthesis of (±)-spongia-13(16),14-diene by Nakano involved the photochemical functionalization at C16, followed by a series of transformations including treatment with ferrous sulfate (B86663) to afford the 12-hydroxyfuran, which could then be converted to the target diene. uv.esresearchgate.net

| Transformation | Purpose | Example Mechanism/Reaction | Reference(s) |

|---|---|---|---|

| Intramolecular Diels-Alder Reaction | Construction of ABC-ring system | Thermal cyclization of a triene precursor | uv.esresearchgate.net |

| Epoxyaldehyde Cyclization | Formation of furan D-ring | Acid-catalyzed cyclization and aromatization | researchgate.net |

| Wolff Ring Contraction | Formation of trans-hydrindane system | Rearrangement of an α-diazoketone | sci-hub.seresearchgate.net |

| Lactone-to-Furan Conversion | Formation of furan D-ring | Reduction of lactone to diol, followed by oxidation/cyclization | uv.esresearchgate.net |

| Functional Group Interconversion | Introduction of diverse functionality | Oxidation (e.g., alcohol to ketone), reduction, acylation | uv.esmdpi.comresearchgate.net |

Once the core spongian skeleton is assembled, further modifications are often necessary to synthesize specific natural products or novel analogs. nih.govnih.gov The introduction of functional groups such as ketones, hydroxyls, and acetoxy groups can be achieved through a variety of standard transformations. mdpi.comresearchgate.net

The synthesis of Spongia-13(16),14-dien-3-one would require the introduction of a carbonyl group at the C-3 position of the A-ring. This can typically be accomplished by the oxidation of a C-3 hydroxyl group, which might be present in the starting material or introduced during the synthesis. While a direct total synthesis of this specific "3-one" analog is not prominently detailed in the reviewed literature, the synthesis of related analogs such as β-hydroxyspongia-13(16),14-dien-2-one has been reported, demonstrating that functionalization of the A-ring is feasible. mdpi.com The modification of scaffolds with specific functional groups is a key strategy for creating bioactive materials and exploring structure-activity relationships. researchgate.netnih.gov For instance, semisynthetic derivatives have been created from abundant natural spongianes through reactions like ozonolysis and reduction to explore their biological potential. mdpi.com The introduction of amines or thiols onto scaffolds has been shown to stimulate specific cellular responses, a concept that can be applied to the derivatization of the spongian framework. researchgate.net

Semi-synthesis and Chemical Modification of Natural Spongians

The tetracyclic diterpenoid scaffold of spongian natural products, including this compound, serves as a valuable template for chemical exploration. Semi-synthesis, which involves the chemical transformation of these naturally occurring molecules, is a critical strategy for generating novel analogs. nih.govmdpi.com This approach allows for the systematic modification of the core structure, enabling researchers to probe the chemical space around the natural product. rsc.org By derivatizing the spongian skeleton, scientists can generate libraries of related compounds that are otherwise difficult to access through total synthesis or isolation from natural sources. These efforts are fundamental to understanding how specific structural features contribute to biological activity and to developing compounds with potentially enhanced or more selective properties. nih.govrsc.org

Exploration of Structure-Activity Relationships through Derivatization

Derivatization of natural spongians is a cornerstone for elucidating structure-activity relationships (SAR). By making targeted chemical changes to a parent molecule and evaluating the corresponding changes in biological effect, researchers can identify the key pharmacophoric elements. researchgate.net This process is essential for optimizing lead compounds. nih.gov

A notable example involves the investigation of spongia-13(16),14-dien-19-oic acid, a furanoditerpenoid closely related to this compound. This compound, designated T1, was identified as an inhibitor of the androgen receptor (AR) transcriptional activity. aacrjournals.org To probe the SAR of this activity, two semi-synthetic analogs, T2 and T3, were created. The synthesis of T3 involved the reduction of the carboxylic acid at C-19 of T1 to a primary alcohol. This modification resulted in T3 being the most potent analog among the series, highlighting the importance of the functional group at this position for activity. aacrjournals.org These studies demonstrated that spongian diterpenoids could inhibit androgen-dependent proliferation by competing with androgens for the AR ligand-binding domain. aacrjournals.org

Broader SAR studies on various spongian derivatives have revealed other important structural features. For instance, in a series of ceylonamides isolated from Spongia ceylonensis, the position of the carbonyl group within a γ-lactam ring and the size of the substituent on the nitrogen atom were found to be critical for their inhibitory effects on osteoclast formation. nih.gov Similarly, for rearranged spongian diterpenes containing bicyclic lactone fragments, the presence of an acetoxy group adjacent to the lactone carbonyl was shown to be a requirement for their characteristic biological activity of inducing Golgi membrane fragmentation. acs.orgnih.gov These findings underscore the principle that even subtle modifications to the spongian scaffold can lead to significant changes in biological function, providing a roadmap for the design of new, more active molecules.

| Compound | Parent Compound | Modification | Key Finding |

|---|---|---|---|

| T1 | Natural Product | Carboxylic acid at C-19 | Inhibits androgen receptor (AR) transcriptional activity. |

| T2 | T1 | Methyl ester at C-19 | Used to probe the effect of the carboxylic acid functionality. |

| T3 | T1 | Reduction of C-19 carboxylic acid to a primary alcohol | Showed the most potent antiandrogen activity in the series. |

Synthesis of Spongian Analogs with Modified Oxidation Patterns

Altering the oxidation pattern of the spongian core is a key synthetic strategy to generate structural diversity and explore its impact on bioactivity. Nature itself provides a blueprint for this approach, with numerous spongian diterpenes isolated from marine sponges exhibiting a wide array of oxidation states on their tetracyclic framework. uv.esuv.es These natural analogs often feature hydroxyl, ketone, or acetoxy groups at various positions, particularly on the A-ring. nih.gov

Inspired by this natural diversity, chemists have employed semi-synthetic methods to introduce new or modified oxidation patterns onto the spongian skeleton. For example, starting from naturally abundant spongians, analogs with different oxidation patterns in ring A have been prepared. nih.gov A common theme is the presence of hydroxyl and keto functionalities at C-2 and C-3. Compounds such as spongiadiol (3β,19-dihydroxyspongia-13(16),14-dien-2-one), epispongiadiol (3α,19-dihydroxyspongia-13(16),14-dien-2-one), and isospongiadiol (B19066) (2α,19-dihydroxythis compound) are natural examples that showcase this variability. nih.gov Laboratory synthesis can mimic and expand upon this by selectively oxidizing or reducing specific positions.

Other synthetic modifications have focused on introducing oxygenated functions at different sites. For instance, the hydroxymethylene group at C-17 is a feature of several bioactive spongians, and its introduction is a target of synthetic efforts. nih.gov Furthermore, the introduction of acetoxy groups, such as in 3β-acetoxyspongia-13(16),14-diene or 2β,3α,19-triacetoxy-17-hydroxyspongia-13(16),14-diene, represents another route to creating analogs with modified properties. nih.govresearchgate.net Chemical techniques like reductive ozonolysis have been used on spongian precursors like 9,11-dihydrogracilin A to cleave double bonds and introduce ketone functionalities, yielding derivatives such as 8-ketodihydrogracilin. mdpi.com These strategies provide access to novel spongian structures, enabling a more comprehensive evaluation of how oxidation patterns influence their biological profiles.

| Compound Name | Modification from this compound Core | Reference |

|---|---|---|

| Isospongiadiol | Hydroxylation at C-2 (α) and C-19 | nih.gov |

| Epispongiadiol | Hydroxylation at C-3 (α) and C-19; Carbonyl at C-2 | nih.gov |

| Spongiadiol | Hydroxylation at C-3 (β) and C-19; Carbonyl at C-2 | nih.gov |

| 3β-Acetoxyspongia-13(16),14-diene | Acetoxylation at C-3 (β); Reduction of C-3 ketone | nih.gov |

| 8-Ketodihydrogracilin | Introduction of a ketone at C-8 (from a related precursor) | mdpi.com |

| 2β,3α,19-Triacetoxy-17-hydroxyspongia-13(16),14-diene | Multiple acetoxylations on A-ring and C-19; Hydroxylation at C-17 | researchgate.net |

Biological Activities and Mechanisms of Action of Spongia 13 16 ,14 Dien 3 One and Analogs

Anti-proliferative and Cytotoxic Activities

Spongian diterpenoids have shown notable effects on cell division and viability, targeting both cancerous and non-cancerous cells through various mechanisms.

A significant body of research has focused on the cytotoxic potential of Spongia-13(16),14-dien-3-one analogs against a diverse panel of human cancer cell lines. Analogs such as spongiadiol, epispongiadiol, and isospongiadiol (B19066) have shown activity against P388 murine leukemia cells. uv.es Specifically, epispongiadiol, also known as 3β,19-dihydroxyspongia-13(16),14-dien-2-one, has been evaluated against multiple cell lines, though it sometimes displays only weak activity. mdpi.comnih.govsemanticscholar.orgnih.gov For instance, it was found to have weak cytotoxic effects against human lung carcinoma (A549), skin melanoma (A2058), hepatocyte carcinoma (HepG2), breast adenocarcinoma (MCF7), and pancreas carcinoma (MiaPaca-2) cell lines, with IC₅₀ values ranging from 11.7 to 91.3 µM. nih.govfrontiersin.org

Other related compounds have shown more potent or specific activities. Spongia-13(16),14-dien-19-oic acid was identified as an inhibitor of androgen receptor transcriptional activity, which is a key target in prostate cancer. aacrjournals.orgebi.ac.uk This compound and its semisynthetic analogs were found to inhibit the androgen-dependent proliferation of cancer cells. aacrjournals.org Further studies on various analogs have revealed a broad spectrum of cytotoxic potential. nih.gov For example, certain metabolites exhibited potent activity against the U937 human lymphoma cell line, with IC₅₀ values as low as 0.6 µM. nih.gov Moderate activity has also been noted for some analogs against PC3 (prostate cancer) and RBL-2H3 (leukemia) cell lines, with IC₅₀ values of 24.8 and 27.2 μM, respectively. nih.gov

Table 1: Cytotoxic Activity of this compound Analogs Against Various Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Epispongiadiol | A549 | Lung Carcinoma | Weak (11.7-91.3 µM range for panel) | nih.govfrontiersin.org |

| Epispongiadiol | A2058 | Skin Melanoma | Weak (11.7-91.3 µM range for panel) | nih.govfrontiersin.org |

| Epispongiadiol | HepG2 | Hepatocyte Carcinoma | Weak (11.7-91.3 µM range for panel) | nih.govfrontiersin.org |

| Epispongiadiol | MCF7 | Breast Adenocarcinoma | Weak (11.7-91.3 µM range for panel) | nih.govfrontiersin.org |

| Epispongiadiol | MiaPaca-2 | Pancreas Carcinoma | Weak (11.7-91.3 µM range for panel) | nih.govfrontiersin.org |

| Spongiadiol, Epispongiadiol, Isospongiadiol | P388 | Murine Leukemia | Active | uv.esnih.gov |

| Metabolite 137 | U937 | Human Lymphoma | 1.5 µM | nih.gov |

| Metabolite 138 | U937 | Human Lymphoma | 0.6 µM | nih.gov |

| Compound 72 | PC3 | Prostate Cancer | 24.8 µM | nih.gov |

| Compound 72 | RBL-2H3 | Leukemia | 27.2 µM | nih.gov |

| Spongia-13(16),14-dien-19-oic acid | Androgen-dependent prostate cancer cells | Inhibits proliferation | aacrjournals.org |

Beyond cancer cell lines, the anti-proliferative effects of spongian diterpenes have been observed in other biological systems. Notably, several spongian compounds, including 19-Norspongia-13(16),14-diene-3-one, have been shown to inhibit the embryonic development of the sea urchin Strongylocentrotus intermedius at concentrations of 20 µg/mL and higher. researchgate.net These compounds also inhibit DNA biosynthesis in the developing embryos at a dose of 10 µg/mL. nih.govresearchgate.net This inhibitory action may be partially attributable to the inhibition of thymidine (B127349) kinase activity, an essential enzyme for DNA synthesis and repair. nih.gov

Antimicrobial Activities

Certain analogs of this compound have demonstrated inhibitory effects against various bacterial and fungal pathogens.

The antibacterial properties of spongian diterpenes have been reported against several bacterial strains. The methanol (B129727) extract of Spongia officinalis, a source of these compounds, showed activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. uv.es Specific analogs, such as spongia-13(16),14-dien-19-oic acid and spongia-13(16)-14-dien-19-al, have been noted for their antimicrobial activities. scispace.com Furthermore, some meroterpene analogs isolated from Spongia sp. displayed selective and significant antibacterial activity against the Gram-positive bacteria Bacillus subtilis and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM. nih.gov Another study on scalarane analogs from a Spongia species found potent activity against the Gram-positive bacteria Micrococcus luteus and Bacillus subtilis, with MIC values of 8 and 4 μg/mL, respectively, for the most active compound. mdpi.com

Table 2: Antibacterial Spectrum of this compound Analogs

| Compound/Analog Class | Bacterial Strain | Gram Stain | Activity (MIC) | Source |

|---|---|---|---|---|

| Meroterpene Analogs | Bacillus subtilis | Positive | 6.25 - 12.5 µM | nih.gov |

| Meroterpene Analogs | Staphylococcus aureus | Positive | 6.25 - 12.5 µM | nih.gov |

| Scalarane Analog (Compound 10) | Micrococcus luteus | Positive | 8 µg/mL | mdpi.com |

| Scalarane Analog (Compound 10) | Bacillus subtilis | Positive | 4 µg/mL | mdpi.com |

| Spongia officinalis Extract | Staphylococcus aureus | Positive | Active | uv.es |

| Spongia officinalis Extract | Pseudomonas aeruginosa | Negative | Active | uv.es |

The antifungal potential of this class of compounds has also been explored. Tetracyclic furanoditerpenes isolated from Spongia officinalis have reported antifungal activity. scispace.com More specifically, certain meroterpene analogs from a Xisha marine sponge demonstrated activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL. nih.gov

Table 3: Antifungal Properties of this compound Analogs

| Compound/Analog Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Meroterpene Analogs | Trichophyton rubrum | 12.5 - 25 µg/mL | nih.gov |

| Meroterpene Analogs | Trichophyton mentaqrophytes | 12.5 - 25 µg/mL | nih.gov |

| Meroterpene Analogs | Candida albicans | 12.5 - 25 µg/mL | nih.gov |

Antiviral Activities (e.g., HSV-1)

Several spongian diterpenoids have been identified as having antiviral properties. Early screenings showed that extracts containing these compounds were active against Herpes Simplex Virus Type 1 (HSV-1). nih.gov Specifically, the analogs spongiadiol, epispongiadiol, and isospongiadiol are active against HSV-1. uv.es Further research into related compounds from the sponge Hyattella aff. intestinalis identified spongiatriol and isospongiatriol as having activity against adenovirus (AdV), with IC₅₀ values of 17.0 and 52.0 µM, respectively. jst.go.jp

Immunomodulatory and Anti-inflammatory Effects

Spongian diterpenes, a class of compounds to which this compound belongs, have demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects. researchgate.netplos.org Marine sponges, in general, are a rich source of secondary metabolites with therapeutic potential. mdpi.comsemanticscholar.org Extracts from sponges have been shown to possess significant anti-inflammatory properties in animal models. For instance, the organic extract of the Red Sea marine sponge Xestospongia testudinaria exhibited notable anti-inflammatory and immunomodulatory effects in a carrageenan-induced rat paw inflammation model. plos.org This suggests that compounds within this class, such as spongian diterpenes, may contribute to these observed effects. The anti-inflammatory actions of marine natural products are often linked to the inhibition of pro-inflammatory enzymes and cytokines. plos.org

Enzyme Modulation and Signal Transduction Inhibition

The mechanisms through which this compound and its analogs exert their effects involve the modulation of various enzymes and the inhibition of key signaling pathways.

Some spongian diterpenes have been found to inhibit the generation of superoxide (B77818) (O2-). semanticscholar.org This activity is significant as reactive oxygen species (ROS) play a crucial role in the inflammatory process. By reducing the levels of these oxidative species, these compounds can mitigate inflammation. plos.org The neuroprotective effects of certain furanoditerpenes isolated from Spongia (Spongia) tubulifera have been linked to the reduction of reactive oxygen species and the restoration of mitochondrial membrane potential in vitro. acs.org

Certain spongian diterpenes have been identified as inhibitors of aromatase. semanticscholar.orgresearchgate.net Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in hormone-dependent cancers. Additionally, the modulation of quinone reductase 1 (QR-1), a phase II detoxification enzyme, has been noted. researchgate.net The ability of compounds to induce QR-1 is often associated with cancer chemopreventive activity.

Several spongian diterpene derivatives have demonstrated inhibitory activity against critical signaling pathways involved in cancer and inflammation, including STAT3/NF-κB, HIF-1, and Wnt. researchgate.nettandfonline.comfigshare.comnih.govresearchgate.net For example, compounds such as 3β,17,19-trihydroxyspongia-13(16),14-dien-2-one and 2,17,19-trihydroxyspongia-1,13(16),14-trien-3-one exhibited moderate inhibition of these pathways. researchgate.net The inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.

Table 1: Inhibition of Signaling Pathways by Spongian Diterpene Analogs

| Compound | Signaling Pathway Inhibited | Reference |

|---|---|---|

| 3β,17,19-trihydroxyspongia-13(16),14-dien-2-one | STAT3/NF-κB, HIF-1, Wnt | researchgate.net |

| 2,17,19-trihydroxyspongia-1,13(16),14-trien-3-one | STAT3/NF-κB, HIF-1, Wnt | researchgate.net |

The SET oncoprotein, also known as inhibitor 2 of protein phosphatase 2A (I2PP2A), is a potent inhibitor of the tumor suppressor protein phosphatase 2A (PP2A). oncotarget.com Overexpression of SET is associated with tumor progression. oncotarget.comnih.gov Molecular docking studies have suggested that certain marine-derived metabolites, including spongian diterpenoid analogs like spongia-13(16),14-dien-19-al and spongia-13(16),14-dien-19-oic acid, may have a high affinity for the SET oncoprotein. d-nb.infomdpi.comresearchgate.net This suggests a potential mechanism for their cytotoxic activity through the inhibition of I2PP2A, thereby restoring PP2A's tumor-suppressive function. mdpi.comresearchgate.net

Phospholipase A2 (PLA2) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. hilarispublisher.comnih.gov Inhibition of PLA2 is a significant anti-inflammatory mechanism. hilarispublisher.com Several marine natural products, including some from the genus Spongia, have been identified as inhibitors of human phospholipase A2. researchgate.net For instance, certain pyridinium (B92312) alkaloids from a Spongia species have shown inhibitory activity against PLA2. researchgate.net This inhibition can be selective for secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). researchgate.net

Receptor-Ligand Interactions

The interaction of this compound and its structural analogs with cellular receptors is a key aspect of their biological activity. Research has focused on their binding affinity to specific hormone receptors, revealing a potential role in modulating endocrine signaling pathways.

Spongian diterpenes, a class of compounds that includes this compound, have been identified as ligands for the thyrotropin-releasing hormone receptor 2 (TRH-R2). nih.govnih.govresearchgate.net High-throughput screening of marine invertebrate extracts led to the discovery of several spongian diterpenes from the sponge Spongia sp. that exhibit binding affinity for the rat TRH-R2. nih.govnih.gov

An extract from a Spongia sp. collected in the Coral Sea, which demonstrated TRH-R2 binding affinity, yielded compounds such as spongia-13(16),14-diene. nih.gov Further investigation into spongian diterpenes from Spongia sp. identified five specific compounds with measurable binding affinity for the rat TRH receptor 2, as detailed in the table below. nih.gov

| Compound | IC₅₀ (µM) for TRH-R2 Binding |

| Diterpene 1 | 23 |

| Diterpene 2 | 70 |

| Diterpene 3 | 400 |

| Diterpene 4 | 600 |

| Diterpene 5 | 1000 |

| Data sourced from a study on spongian diterpenes with thyrotropin releasing hormone receptor 2 binding affinity from Spongia sp. nih.gov |

Thyrotropin-releasing hormone (TRH) is a key neuropeptide that interacts with G protein-coupled receptors (GPCRs) like TRH-R1 and TRH-R2. guidetopharmacology.org While the TRH2 receptor subtype has been identified in rats and mice, it has not been found in humans. guidetopharmacology.org The binding of these natural marine compounds to TRH-R2 suggests their potential to interact with neuroendocrine pathways.

In contrast to their activity at the TRH-R2, certain analogs of this compound have been evaluated for their ability to stimulate the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene expression for various physiological processes. acs.orgmdpi.com

A study involving a battery of in vitro assays tested several spongian diterpenes for biological activity, including RXR stimulation. acs.org The tested compounds, which included norditerpene and spongiapyridine analogs, were found to be inactive in the RXR stimulation assay. acs.org Similarly, other screening efforts have reported inactivity for spongian furanoditerpenes in relation to the RXRα pathway. rsc.org

The specific compounds tested and found to be inactive for RXR stimulation are listed below:

18-nor-3,17-dihydroxyspongia-3,13(16),14-trien-2-one acs.org

18-nor-3,5,17-trihydroxyspongia-3,13(16),14-trien-2-one acs.org

Spongiapyridine acs.org

17-hydroxy-4-epi-spongialactone A acs.org

3β-hydroxyspongia-13(16),14-dien-2-one rsc.org

19-dehydroxy-spongian diterpene 17 rsc.org

These findings suggest that the biological activity of this particular class of spongian diterpenes does not likely involve the direct stimulation of the Retinoid X Receptor.

Inhibition of Nucleic Acid Biosynthesis (e.g., DNA)

A significant biological activity identified for analogs of this compound is the inhibition of nucleic acid biosynthesis. researchgate.net Research on terpenoid metabolites from Spongia species has demonstrated that these compounds can interfere with fundamental cellular processes such as DNA synthesis. researchgate.net

A study on the effects of various spongian diterpenoids on the embryonic development of the sea urchin Strongylocentrotus intermedius found that several compounds inhibited DNA biosynthesis. researchgate.net Notably, 19-Norspongia-13(16),14-diene-3-one and other spongiane diterpenoids were effective at inhibiting DNA biosynthesis at a concentration of 10 µg/mL. researchgate.net The study suggested that this inhibitory effect may be, at least in part, due to the inhibition of thymidine kinase activity. researchgate.net

| Compound | Activity | Concentration |

| 19-Norspongia-13(16),14-diene-3-one | Inhibits DNA biosynthesis | 10 µg/mL |

| Spongiane Diterpenoids (unspecified) | Inhibits DNA biosynthesis | 10 µg/mL |

| Data from a study on terpenoid metabolites from Spongia spp. and their effects on nucleic acid biosynthesis in sea urchin eggs. researchgate.net |

Ecological Significance

Role in Chemical Defense of Marine Organisms

Marine sponges are a rich source of secondary metabolites that possess a wide array of biological activities, which are essential for their survival in a competitive marine environment. d-nb.infomdpi.com Diterpenoids, in particular, are recognized for their defensive roles. mdpi.commdpi.com

A primary ecological role of spongiane diterpenoids is to deter predators. uv.es Sponges, being sessile, cannot physically escape predation and have therefore developed chemical deterrents to ward off predators such as fish, sharks, and tortoises. d-nb.infomdpi.com Many spongiane diterpenoids have demonstrated significant antifeedant properties, suggesting they are a vital component of the chemical defense arsenal (B13267) of these organisms. uv.es

The transfer of these defensive compounds up the food chain is a well-documented phenomenon. Nudibranchs, which are shell-less mollusks, consume sponges and sequester these secondary metabolites. uv.esacs.org These compounds are then utilized by the nudibranchs for their own protection against predators, illustrating a direct link between the sponge's chemical composition and the survival of its predator. acs.org While many of these compounds are effective deterrents, research has also shown that the anti-predatory activity can be species-specific, with some compounds showing no deterrent activity against certain fish species. vliz.be

In the constant battle for space on the seafloor, sponges must prevent other organisms, known as fouling organisms, from settling and growing on their surfaces. nih.gov Chemical defenses play a critical role in this, and marine-derived diterpenoids have been identified as potent anti-fouling agents. mdpi.commdpi.com

Research has shown that certain spongian diterpenes can effectively inhibit the settlement of the larvae of common fouling organisms like the barnacle Amphibalanus amphitrite (previously Balanus amphitrite). mdpi.comvliz.be This anti-fouling activity is crucial for maintaining the sponge's surface integrity, ensuring proper water flow for filter-feeding, and preventing suffocation by competing organisms.

Inter-species Chemical Ecology

The interactions between species, mediated by chemical compounds, are a cornerstone of marine ecology. The relationship between sponges and the nudibranchs that prey upon them is a classic example of this chemical interplay, involving the transfer and modification of defensive metabolites.

Spongiane diterpenoids, including spongia-13(16),14-dien-3-one, are frequently isolated from both sponges of the class Demospongiae and the dorid nudibranchs that feed on them. uv.esacs.org This co-occurrence is strong evidence of the dietary transfer of these chemical compounds. acs.orgmdpi.com

For instance, this compound was isolated for the first time from a natural source within an Australian population of the nudibranch Glossodoris atromarginata. acs.orgnih.gov Subsequent studies on various Glossodoris and Chromodoris species have revealed a diverse array of spongian diterpenes, often with variations in their chemical structure based on the specific sponge diet of the nudibranch population. uv.esacs.org This chemical relationship underscores the direct link between the sponge's secondary metabolite production and the chemical profile of the nudibranch.

Table 1: Isolation of this compound and Related Compounds from Sponges and Nudibranchs

| Compound Name | Organism | Type | Reference(s) |

|---|---|---|---|

| This compound | Glossodoris atromarginata | Nudibranch | nih.gov, acs.org, uq.edu.au |

| 12-epi-aplysillin | Chromodoris geminus | Nudibranch | uv.es |

| 7α-acetoxy-12-epi-aplysillin | Chromodoris geminus | Nudibranch | uv.es |

| Dorisenone A | Chromodoris obsoleta | Nudibranch | uv.es |

| Spongia-13(16),14-dien-19-oic acid | Spongia officinalis | Sponge | nih.gov |

| Spongia-13(16),14-dien-19-al | Spongia officinalis | Sponge | nih.gov |

| Isospongiadiol (B19066) | Spongia sp. | Sponge | uv.es |

| Spongiadiol | Spongia sp. | Sponge | uv.es |

| Epispongiadiol | Spongia sp. | Sponge | uv.es |

| 3β-hydroxyspongia-13(16),14-dien-2-one | Spongia tubulifera | Sponge | nih.gov, mdpi.com |

The sequestration of dietary secondary metabolites is a key defensive strategy for many soft-bodied, shell-less nudibranchs. acs.org After consuming sponge tissue, the nudibranch can store the ingested chemical compounds, often concentrating them in specific parts of their body, such as the mantle glands located around the edge of their body. acs.org Some nudibranch species are also capable of metabolizing the sequestered compounds, creating new or modified derivatives which may possess enhanced defensive properties. acs.org

This process of metabolite transfer from prey to predator is a highly evolved ecological strategy. It allows the nudibranch to co-opt the chemical defenses of its food source, providing protection against its own predators in an otherwise vulnerable state. The presence of this compound and a suite of other spongian diterpenes in nudibranchs is a direct result of this defensive symbiosis, where the chemistry of the sponge directly contributes to the survival of its predator. acs.orguq.edu.au

Research Gaps and Future Perspectives in Spongia 13 16 ,14 Dien 3 One Research

Elucidation of Complete Biosynthetic Pathways for Spongian Diterpenes

A significant gap in the current understanding of spongian diterpenes is the complete elucidation of their biosynthetic pathways. rsc.org While it is generally accepted that these compounds are derived from geranylgeranyl pyrophosphate (GGPP), the specific enzymes and genetic pathways responsible for their formation remain largely unknown. researchgate.net The complexity of sponge holobionts, which include a diverse array of symbiotic microorganisms, further complicates the identification of the true producer of these metabolites. nih.gov

Future research should focus on utilizing modern genomic and transcriptomic techniques to identify the gene clusters responsible for spongian diterpene biosynthesis. jmb.or.kr The development of next-generation sequencing and bioinformatic analysis tools offers a promising avenue to sift through the complex genetic information of sponges and their symbionts to pinpoint the relevant biosynthetic genes. jmb.or.krkoreascience.kr Identifying and characterizing the terpene synthases and tailoring enzymes, such as cytochrome P450s, will be crucial. One study has suggested that a secoshahamin compound may represent a key intermediate in the biosynthesis of highly rearranged diterpenoid scaffolds, formed via the cleavage of a spongian diterpene precursor. nih.gov Heterologous expression of candidate genes in microbial hosts like E. coli or yeast could then be employed to confirm their function and to produce spongian scaffolds for further study. jmb.or.kr

Comprehensive Structure-Activity Relationship (SAR) Studies for Diverse Biological Targets

While numerous spongian diterpenes have been isolated and screened for biological activity, comprehensive structure-activity relationship (SAR) studies, particularly for Spongia-13(16),14-dien-3-one, are lacking for a wide range of biological targets. Existing studies on related compounds have revealed the importance of specific structural features for certain activities. For instance, in a series of nitrogenous spongian diterpenes, the position of the carbonyl group in the γ-lactam ring and the size of the substituent on the nitrogen atom were found to be critical for their inhibitory activity against osteoclastogenesis. figshare.comnih.gov Similarly, SAR studies on amakusamine (B12423354) analogues have highlighted the essential role of a bromine atom at C-4 for their biological activity. nih.gov

Future efforts should be directed towards systematic SAR studies of this compound and its derivatives against a broader panel of biological targets, including various cancer cell lines, viruses, bacteria, and parasites. nih.govnih.gov This would involve the synthesis of a library of analogues with systematic modifications to the core scaffold, such as altering the oxidation state of the A-ring, introducing different substituents at various positions, and modifying the furan (B31954) ring. Such studies will be invaluable in identifying the key pharmacophores responsible for specific biological activities and in guiding the design of more potent and selective therapeutic agents. ebi.ac.uk

Below is an interactive table summarizing the reported biological activities of various spongian diterpenes, which can inform future SAR studies.

| Compound Name/Class | Biological Activity | Key Structural Features for Activity |

| Ceylonamides A and B | Inhibition of RANKL-induced osteoclastogenesis | Position of the carbonyl group in the γ-lactam ring and bulkiness of the N-substituent |

| Amakusamine analogues | Not specified in provided context | Essential bromine at C-4 |

| Spongian diterpenes from Dendrilla antarctica | Inhibition of Leishmania donovani | Low micromolar activity with no discernible cytotoxicity |

| Ingenin C and Ingenin D | Cytotoxicity against MCF7 and HCT116 cell lines | 3-aminopropanal extension in Ingenin D enhances activity |

| Bromodiphenyl ethers from Dysidea sp. | Potent inhibition of mitochondrial complexes II and III | Not specified in provided context |

Advanced Synthetic Methodologies for Novel Spongian Scaffolds

Significant progress has been made in the total synthesis of various spongian diterpenes, including the parent hydrocarbon spongia-13(16),14-diene. uv.esrsc.org These synthetic efforts have not only confirmed the structures of these natural products but have also provided access to quantities for biological evaluation. uv.es However, the development of more efficient and versatile synthetic methodologies for the construction of novel spongian scaffolds remains a key objective.

Future synthetic strategies should aim for greater modularity and flexibility, allowing for the rapid generation of diverse analogues for SAR studies. This could involve the development of novel cyclization strategies to construct the tetracyclic core, as well as new methods for the late-stage functionalization of the spongian skeleton. Biomimetic approaches, which mimic the proposed biosynthetic pathways, could also lead to more efficient syntheses. uv.es The synthesis of rearranged and degraded spongian diterpenes, which often exhibit unique biological activities, presents a particularly interesting challenge and opportunity for synthetic chemists. researchgate.net

The following table provides an overview of some key synthetic achievements related to the spongian skeleton.

| Synthetic Target | Starting Material | Key Synthetic Approach |

| (+)-Isoagatholactone and (–)-Spongia-13(16),14-diene | (+)-Podocarp-8(14)-en-13-one | Stereoselective conversion via a common β-hydroxy ketone intermediate |

| (–)-Spongia-13(16),14-diene | S-(+)-Carvone | Diastereoselective total synthesis using a tricyclic phenanthrenone (B8515091) intermediate |

| (–)-Spongian-16-oxo-17-al and (–)-Acetyldendrillol-1 | (+)-Podocarp-8(14)-13-one | Diastereoselective synthesis via an ester-dialdehyde key intermediate |

Exploration of Chemo-ecological Roles in Broader Marine Ecosystems

The isolation of this compound and related spongian diterpenes from both marine sponges and nudibranchs that feed on them strongly suggests a chemo-ecological role. uv.esuv.es These compounds likely serve as chemical defenses for the sponges against predation. nih.gov Nudibranchs, having lost their protective shells, are known to sequester defensive metabolites from their dietary sources. unair.ac.idrsc.org The selective compartmentalization of certain spongian diterpenes in the mantle glands of nudibranchs further supports their defensive function. acs.org

While the defensive role of spongian diterpenes is inferred, detailed ecological studies are needed to fully understand their function in the broader marine ecosystem. Future research should investigate the specific predators deterred by these compounds and the concentrations at which they are effective. Studies on the effects of environmental stressors, such as rising sea temperatures, on the production of these defensive metabolites by sponges would also be highly valuable. mdpi.com Furthermore, exploring the potential roles of these compounds in other ecological interactions, such as competition and antifouling, could reveal new and interesting biological activities. nih.gov

Potential for Derivatization to Enhance Specific Biological Activities

The derivatization of natural products is a well-established strategy for enhancing their therapeutic potential. Several studies have already demonstrated the potential of modifying spongian diterpenes to improve their biological activities. For example, semi-synthetic analogues of spongia-13(16),14-dien-19-oic acid have been created that show varying antiandrogen activity. ebi.ac.uk Chemical modification of abundant natural products from the Antarctic sponge Dendrilla antarctica has also led to semisynthetic derivatives with interesting bioactivities. nih.gov

Future work should systematically explore the derivatization of this compound to create a library of new compounds with enhanced potency, selectivity, and pharmacokinetic properties. This could involve introducing various functional groups, such as halogens, nitrogen-containing moieties, and different oxygenation patterns, at various positions on the spongian scaffold. nih.gov The synthesis of hybrid molecules that combine the spongian scaffold with other pharmacophores is another promising avenue. The resulting derivatives should be screened against a wide range of biological targets to identify new therapeutic leads.

The table below lists some examples of derivatized spongian diterpenes and their activities.

| Parent Compound | Derivative | Enhanced/Modified Activity |

| Spongia-13(16),14-dien-19-oic acid | Semisynthetic analogues (T2 and T3) | Varied antiandrogen activity |

| 9,11-Dihydrogracilin A and Tetrahydroaplysulphurin-1 | Semisynthetic triol | Potent activity against liver-stage malaria parasites |

| Ceylonamides | Modified spongian diterpenes (Ceylonins A–F) | May possess altered biological activities due to the ether-bridged bicyclic ring system |

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying Spongia-13(16),14-dien-3-one in natural extracts?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HR-MS) to confirm molecular structure. For complex mixtures, use preparative HPLC coupled with LC-MS for dereplication to avoid misidentification of co-eluting compounds .

- Data Considerations : Cross-reference spectral data with existing databases (e.g., SciFinder, Reaxys) and validate purity using TLC or HPLC-UV/ELSD. Note that detector response factors (e.g., ELSD) can vary with solvent and analyte properties, leading to concentration misestimates .

Q. How can researchers optimize isolation protocols for this compound from marine sponges?

- Methodological Answer : Use bioassay-guided fractionation with cytotoxicity or anti-inflammatory assays to track bioactive fractions. Employ silica gel chromatography for preliminary separation, followed by reversed-phase HPLC for final purification. Document solvent systems (e.g., n-hexane:ethyl acetate gradients) and monitor fractions using LC-MS .

- Reproducibility Tip : Provide detailed extraction parameters (e.g., solvent ratios, temperature) in supplementary materials to enable replication .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct dose-response experiments with standardized compound concentrations (e.g., µM vs. µg/mL) and include positive controls (e.g., doxorubicin for cytotoxicity). Address discrepancies by verifying compound stability under assay conditions (e.g., pH, temperature) and confirming bioactivity in multiple cell lines .

- Case Study : In one study, cytotoxicity initially attributed to this compound was later traced to impurities; re-isolation and purity validation (≥95% by HPLC) corrected the findings .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-acetate) in sponge cell cultures to track precursor incorporation. Combine genomic data (e.g., transcriptome sequencing) with enzyme assays to identify terpene synthases involved in diterpene backbone formation .

- Data Integration : Cross-validate results with metabolomic profiling to map intermediate metabolites .

Q. How can structural modifications enhance the pharmacological profile of this compound?

- Methodological Answer : Perform semi-synthetic modifications (e.g., acetylation at C-17 or oxidation at C-3) and evaluate changes in bioavailability via logP measurements. Use molecular docking to predict binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Experimental Design : Prioritize derivatives with improved solubility (e.g., glycosylation) for in vivo testing .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound in different solvent systems?

- Methodological Answer : Re-run NMR experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Compare coupling constants and NOE correlations to confirm stereochemistry .

- Documentation : Publish raw NMR spectra in supplementary materials to enable peer validation .

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals to quantify uncertainty .

Tables for Key Methodological Comparisons

| Common Pitfalls | Solutions |

|---|---|

| Misidentification via LC-UV/ELSD | Validate with NMR and HR-MS |

| Bioactivity inconsistency | Standardize assay protocols and controls |

| Solvent-induced NMR shifts | Compare spectra in multiple solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.